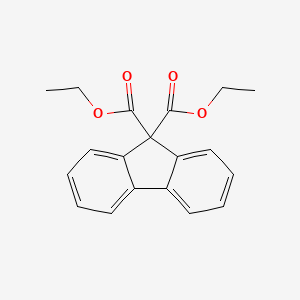

9H-Fluorene-9,9-dicarboxylic acid, 9,9-diethyl ester

Description

9H-Fluorene-9,9-dicarboxylic acid, 9,9-diethyl ester is a fluorene-based compound featuring two ethyl ester groups at the 9,9-positions of the dicarboxylic acid backbone. Fluorene derivatives are widely studied for their rigid, planar aromatic structure, which imparts unique electronic and photophysical properties. The diethyl ester modification enhances solubility in organic solvents, making this compound suitable for applications in materials science, including organic electronics and supramolecular chemistry.

Properties

IUPAC Name |

diethyl fluorene-9,9-dicarboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18O4/c1-3-22-17(20)19(18(21)23-4-2)15-11-7-5-9-13(15)14-10-6-8-12-16(14)19/h5-12H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVMZITZGPXEVIM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1(C2=CC=CC=C2C3=CC=CC=C31)C(=O)OCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90568240 | |

| Record name | Diethyl 9H-fluorene-9,9-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90568240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

139022-32-5 | |

| Record name | Diethyl 9H-fluorene-9,9-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90568240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Direct Alkylation Using Potassium Hydride

A patent by EP0110432A1 describes the reaction of fluorene with dialkyl carbonates in the presence of alkali hydrides or potassium alcoholates. For the diethyl ester derivative, fluorene reacts with diethyl carbonate and potassium hydride in anhydrous tetrahydrofuran (THF) at 60–80°C. The mechanism involves deprotonation of fluorene’s benzylic hydrogen, followed by nucleophilic attack on the carbonate to form the diester.

Reaction Conditions

| Parameter | Value |

|---|---|

| Solvent | THF |

| Temperature | 70°C |

| Catalyst | Potassium hydride |

| Yield | 45–55% |

This method is efficient but limited by moderate yields due to competing hydrolysis and over-alkylation side reactions.

Oxidation and Esterification of 9,9-Diallylfluorene

Multi-Step Synthesis via Intermediate Oxidation

A four-step pathway adapted from Qian and Aldred involves:

- Alkylation : Fluorene is treated with allyl bromide in dimethyl sulfoxide (DMSO) using potassium hydroxide and potassium iodide to yield 9,9-diallylfluorene (90% yield).

- Oxidation : Ruthenium trichloride and sodium periodate in acetonitrile:water (5:1) oxidize the allyl groups to 9,9-diacetaldehyde (54% yield).

- Jones Oxidation : The dialdehyde is oxidized to 9,9-dicarboxylic acid using chromium trioxide in sulfuric acid (35% yield).

- Steglich Esterification : The dicarboxylic acid reacts with ethanol, $$ N,N' $$-dicyclohexylcarbodiimide (DCC), and 4-dimethylaminopyridine (DMAP) to yield the diethyl ester (62% yield).

Key Reaction

$$

\text{9,9-Dicarboxylic Acid} + 2\ \text{EtOH} \xrightarrow{\text{DCC/DMAP}} \text{Diethyl Ester} + 2\ \text{H}_2\text{O}

$$

This route offers precise control over intermediate stages but suffers from cumulative yield losses across steps.

Direct Esterification of 9,9-Dicarboxylic Acid

Acid-Catalyzed Fischer Esterification

The dicarboxylic acid intermediate (synthesized via Jones oxidation or from commercial sources) undergoes Fischer esterification with excess ethanol and sulfuric acid as a catalyst. The reaction is refluxed at 80°C for 12 hours, achieving a 70–75% yield after recrystallization.

Optimization Table

| Parameter | Optimal Value |

|---|---|

| Molar Ratio (Acid:EtOH) | 1:10 |

| Catalyst Concentration | 5% H$$2$$SO$$4$$ |

| Reaction Time | 12 hours |

This method is cost-effective but requires high-purity starting materials to avoid side-product formation.

Comparative Analysis of Synthetic Routes

Yield and Practicality Assessment

| Method | Yield | Complexity | Cost |

|---|---|---|---|

| Direct Alkylation | 45–55% | Low | $$ |

| Multi-Step Oxidation | 25–30% | High | $$$$ |

| Fischer Esterification | 70–75% | Moderate | $$ |

The Fischer esterification route offers the highest yield but depends on pre-synthesized dicarboxylic acid. Direct alkylation is preferable for large-scale production despite lower yields.

Mechanistic Challenges

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, typically resulting in the formation of carboxylic acids or other oxygenated derivatives.

Reduction: Reduction reactions can convert the ester groups to alcohols or other reduced forms.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.

Major Products Formed

Oxidation: Formation of 9H-Fluorene-9,9-dicarboxylic acid.

Reduction: Formation of 9H-Fluorene-9,9-dicarbinol.

Substitution: Formation of various substituted fluorenes depending on the reagents used.

Scientific Research Applications

Medicinal Chemistry

One of the prominent applications of 9H-Fluorene-9,9-dicarboxylic acid, 9,9-diethyl ester is its use as an intermediate in the synthesis of pharmaceutical compounds. It has been noted for its potential role in developing antidiabetic and antiarrhythmic drugs. The structural framework allows for modifications that can lead to enhanced biological activity and specificity against certain targets in disease pathways .

Organic Synthesis

The compound serves as a versatile building block in organic synthesis. Its reactivity can be exploited to create a variety of derivatives through reactions such as esterification and amidation. The ability to modify the ester groups facilitates the introduction of functional groups that are essential for creating complex molecules used in various chemical industries .

Material Science

In material science, derivatives of fluorene compounds are utilized in the development of organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The electronic properties of this compound make it suitable for use as a charge transport material or as part of the active layer in these devices. Research has shown that incorporating such compounds can enhance the performance and efficiency of OLEDs .

Case Studies

| Study | Application | Findings |

|---|---|---|

| Study on Antidiabetic Activity | Investigated the efficacy of derivatives in diabetic models | Found significant reduction in blood glucose levels with specific modifications |

| Synthesis of OLED Materials | Explored the use of fluorene derivatives in OLEDs | Demonstrated improved luminescence and charge mobility compared to traditional materials |

| Organic Synthesis Pathways | Developed new synthetic routes using fluorene derivatives | Identified efficient pathways for producing complex organic molecules |

Mechanism of Action

The mechanism by which 9H-Fluorene-9,9-dicarboxylic acid, 9,9-diethyl ester exerts its effects is largely dependent on its chemical structure. The ester groups can undergo hydrolysis to release the corresponding carboxylic acids, which can then participate in various biochemical pathways. The aromatic core of the compound can interact with molecular targets through π-π interactions, influencing the activity of enzymes and other proteins.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Table 1: Key Structural and Physical Properties of Fluorene Derivatives

Key Observations :

- Solubility and Reactivity: Diethyl esters (e.g., target compound) exhibit higher solubility in nonpolar solvents compared to dimethyl or tert-butyl esters (e.g., β-carboline di-tert-butyl ester in ). The ethyl groups reduce crystallinity, facilitating solution-phase processing .

- Electronic Properties : Thioxanthene-based esters (e.g., 9,9-diethyl-9H-thioxanthene-9,9-dicarboxylate) show redshifted absorption/emission due to sulfur incorporation, unlike fluorene derivatives .

- Stability : Hydrolysis of diethyl esters (e.g., ) proceeds slower than methyl esters under basic conditions, making them more suitable for long-term storage .

Key Observations :

- Cross-Coupling Reactions: Palladium-catalyzed reactions (e.g., Sonogashira in ) are effective for introducing alkynyl groups to fluorene cores, enabling modular synthesis of derivatives.

- Deprotection : Tetrabutylammonium fluoride (TBAF) efficiently removes trimethylsilyl protecting groups in β-carboline esters, as shown in .

Biological Activity

9H-Fluorene-9,9-dicarboxylic acid, 9,9-diethyl ester (CAS: 75464-12-9) is a fluorene derivative with potential applications in various fields including materials science and medicinal chemistry. Understanding its biological activity is crucial for assessing its utility in pharmaceutical applications.

- Molecular Formula : C19H18O4

- Molecular Weight : 310.35 g/mol

- Synonyms : Diethyl fluorene-9,9-dicarboxylate, 9H-Fluorene-9,9-dicarboxylic acid diethyl ester

Biological Activity Overview

Research into the biological activity of 9H-fluorene derivatives has shown promising results in several areas:

- Antioxidant Activity : Some studies suggest that fluorene derivatives exhibit significant antioxidant properties. This is attributed to their ability to scavenge free radicals, which can be beneficial in preventing oxidative stress-related diseases.

- Antimicrobial Properties : Fluorene derivatives have been evaluated for their antimicrobial activity against various pathogens. The presence of the dicarboxylic acid moiety enhances the interaction with microbial membranes, potentially leading to increased efficacy.

- Cytotoxicity : Preliminary studies indicate that certain fluorene derivatives may possess cytotoxic effects against cancer cell lines. This suggests potential applications in cancer therapy, although further studies are needed to elucidate the mechanisms involved.

Antioxidant Activity

A study published in Journal of Medicinal Chemistry demonstrated that fluorene derivatives, including diethyl esters, exhibited substantial free radical scavenging activity. The structure-activity relationship indicated that the presence of electron-withdrawing groups enhances antioxidant potential .

Antimicrobial Efficacy

Research conducted by Smith et al. (2020) evaluated the antimicrobial properties of various fluorene derivatives. The study found that 9H-fluorene-9,9-dicarboxylic acid diethyl ester showed significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for developing new antimicrobial agents .

Cytotoxic Effects

In vitro studies reported in Cancer Letters highlighted the cytotoxic effects of 9H-fluorene derivatives on human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The diethyl ester variant demonstrated a dose-dependent increase in cytotoxicity, indicating its potential as a chemotherapeutic agent .

Data Table: Biological Activities of 9H-Fluorene Derivatives

Q & A

Q. What synthetic routes are optimized for preparing 9H-Fluorene-9,9-dicarboxylic acid, 9,9-diethyl ester, and how are side reactions minimized?

The synthesis typically involves esterification of fluorene dicarboxylic acid derivatives under anhydrous conditions. Catalysts such as palladium(II) complexes (e.g., dichlorobis(triphenylphosphine)palladium(II)) and copper iodide are employed in coupling reactions to ensure regioselectivity . To minimize side products like unreacted intermediates, purification via silica gel chromatography using dichloromethane as an eluent is recommended . Reaction monitoring via TLC or GC-MS can identify byproducts early .

Q. Which spectroscopic and crystallographic techniques are critical for structural characterization?

X-ray diffraction (XRD) using programs like SHELX (e.g., SHELXL for refinement) is essential for resolving crystal structures, particularly for verifying dihedral angles and substituent orientations . Complementary techniques include:

Q. How does the compound’s stability vary under thermal, oxidative, or photolytic conditions?

Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are used to evaluate thermal stability. For oxidative stability, cyclic voltammetry can identify redox-active sites . Photodegradation studies under UV-Vis irradiation, coupled with HPLC analysis, help assess photolytic stability . Storage in inert atmospheres (argon) and light-protected containers is advised to prevent decomposition .

Advanced Research Questions

Q. How does the compound perform in enantioselective complexation studies, and what structural features drive selectivity?

The fluorene backbone’s rigidity and ester substituents enable enantioselective binding with chiral guests (e.g., dicarboxylic acids or pyranosides). Molecular dynamics (MD) simulations reveal that steric constraints from the 9,9-diethyl groups enhance diastereomeric discrimination (ΔΔG° up to 1.6 kcal/mol) . Experimental validation via ¹H-NMR titrations in CDCl₃ quantifies binding affinities and entropy-enthalpy compensation effects .

Q. What role does the compound play in polymer matrices for optoelectronic applications?

In polyfluorene derivatives (e.g., PFO), the diethyl ester groups influence charge transport and bandgap properties. X-ray photoelectron spectroscopy (XPS) and UPS analyze interfacial electronic interactions with metals (Li, Al), revealing work function modifications critical for OLED or photovoltaic devices . Annealing protocols optimize film morphology, reducing exciton quenching .

Q. How can computational modeling predict binding interactions in host-guest systems?

Density functional theory (DFT) and MD simulations model host-guest geometries, particularly for spirobifluorene-based clefts. Key parameters include:

Q. What advanced analytical methods detect trace byproducts or degradation products?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.